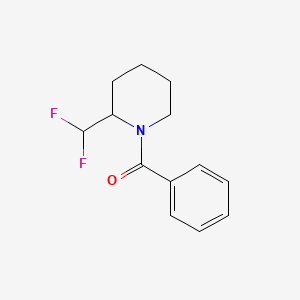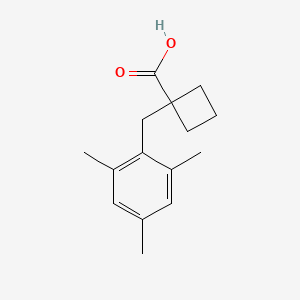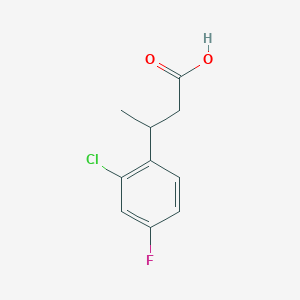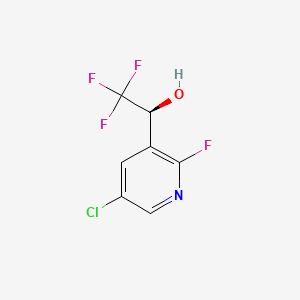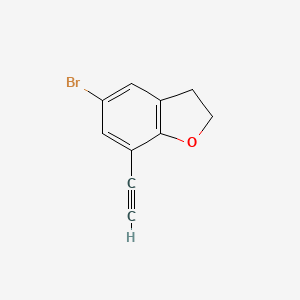
4-(methoxymethyl)-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 1-position. Imidazoles are known for their aromaticity and presence of nitrogen atoms, making them significant in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with methoxymethyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-methylimidazole in a suitable solvent such as dichloromethane.
- Add methoxymethyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Methoxymethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products:
- Oxidation of the methoxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the imidazole ring forms dihydroimidazole derivatives.
- Substitution reactions produce various substituted imidazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)-1-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(methoxymethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
4-(Methoxymethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.
4-(Methoxymethyl)-1-methyl-1H-pyrrolidine: Contains a pyrrolidine ring, differing in the saturation of the ring structure.
4-Methoxyfentanyl: An opioid analgesic with a methoxy group, differing significantly in its pharmacological profile.
Uniqueness: 4-(Methoxymethyl)-1-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
4-(methoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
RZGQXQBFWACFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


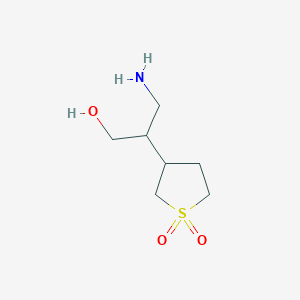
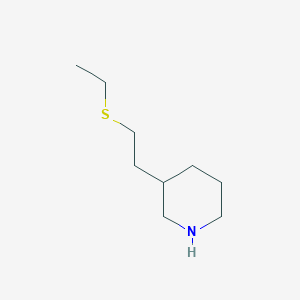

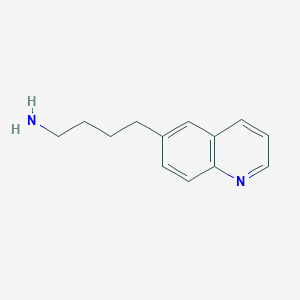
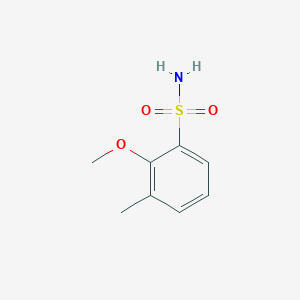
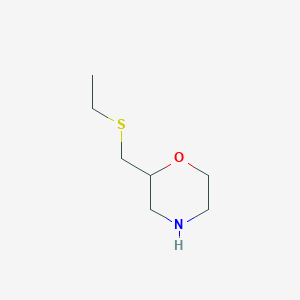
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B13607105.png)
